N'-[(Z)-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-2-BROMOBENZOHYDRAZIDE
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Overview
Description
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the indole ring and a bromobenzohydrazide moiety, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-bromobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzohydrazide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-phenyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide
- N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-chlorobenzohydrazide
- N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-fluorobenzohydrazide
Uniqueness
N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The benzyl group attached to the indole ring also contributes to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C23H18BrN3O |
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Molecular Weight |
432.3g/mol |
IUPAC Name |
N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-2-bromobenzamide |
InChI |
InChI=1S/C23H18BrN3O/c24-21-12-6-4-11-20(21)23(28)26-25-14-18-16-27(15-17-8-2-1-3-9-17)22-13-7-5-10-19(18)22/h1-14,16H,15H2,(H,26,28)/b25-14- |
InChI Key |
VYUFDBSYVWWCFT-QFEZKATASA-N |
SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=C4Br |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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